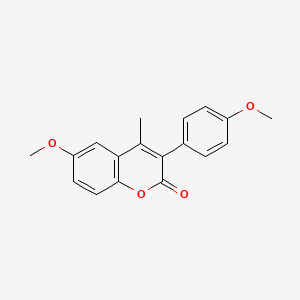

6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one

Description

6-Methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one is a chromenone derivative characterized by a bicyclic benzopyran core. Its structure includes a methoxy group at position 6, a 4-methoxyphenyl substituent at position 3, and a methyl group at position 2. These functional groups confer distinct chemical and biological properties, particularly antioxidant activity, as highlighted in studies . The compound’s molecular formula is C₁₈H₁₆O₄, with a molecular weight of 296.32 g/mol. Its substitution pattern distinguishes it from other chromenone derivatives, making it a subject of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-11-15-10-14(21-3)8-9-16(15)22-18(19)17(11)12-4-6-13(20-2)7-5-12/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFKYCUZYUASZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001184944 | |

| Record name | 6-Methoxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001184944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263365-06-6 | |

| Record name | 6-Methoxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263365-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-3-(4-methoxyphenyl)-4-methyl-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001184944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the reaction of 4-methoxybenzaldehyde with 4-methyl-2-hydroxyacetophenone in the presence of a base such as sodium hydroxide. The reaction mixture is then subjected to cyclization under acidic conditions to yield the desired chromen-2-one compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of dihydrochromen-2-one derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential as an antioxidant and anti-inflammatory agent.

Medicine: Investigated for its potential anticancer and antimicrobial properties.

Industry: Utilized in the development of dyes and fluorescent probes.

Mechanism of Action

The mechanism of action of 6-methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes involved in cell proliferation. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Substituent Impact on Reactivity

- Methoxy vs. Hydroxy Groups : The methoxy groups in the target compound provide steric bulk and electron donation, favoring antioxidant activity , whereas hydroxy groups (e.g., in 2-(2-fluorophenyl)-3-hydroxy-6-methylchromen-4-one) enable hydrogen bonding but reduce metabolic stability .

- Halogen Effects : Chloro substituents (e.g., in 6-chloro derivatives) increase electrophilicity and lipophilicity, enhancing cytotoxicity in cancer cells . The absence of halogens in the target compound reduces toxicity risks.

- Alkyl Chain Length : Longer alkyl chains (e.g., hexyl in 6-chloro-3-hexyl derivatives) improve membrane permeability but may reduce solubility, unlike the target compound’s compact methyl group .

Chemical Reactivity and Stability

- Oxidation Resistance: The methyl group at position 4 stabilizes the chromenone core against oxidative degradation, unlike 6-ethyl or 6-heptyl derivatives .

- Synthetic Flexibility : The 4-methoxyphenyl group allows for regioselective modifications, whereas chloro or bromo substituents limit reaction pathways due to their strong electron-withdrawing effects .

Biological Activity

6-Methoxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one, also known as chromenone , is a synthetic organic compound with potential biological activities. This compound belongs to the class of chromen-2-ones, characterized by a chromene structure with methoxy and methyl substituents. Its unique chemical properties have drawn attention for various pharmacological applications, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.

The molecular formula of this compound is , and its CAS number is 453550-77-1. The compound features a chromenone core with methoxy groups enhancing its reactivity and biological potential.

Antioxidant Activity

Research indicates that chromenone derivatives exhibit significant antioxidant properties. The presence of methoxy groups contributes to the scavenging of free radicals, which is crucial in preventing oxidative stress-related diseases. A study demonstrated that compounds with similar structures effectively reduced reactive oxygen species (ROS) in cellular models, suggesting a protective role against oxidative damage .

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are involved in inflammatory responses. The mechanism appears to involve the downregulation of NF-kB signaling pathways .

Anticancer Potential

The anticancer activity of this compound has been explored in various cancer cell lines. For instance, it has been shown to induce apoptosis in human bladder cancer cells through the downregulation of anti-apoptotic proteins like XIAP. Additionally, in vivo studies indicated that treatment with this compound reduced tumor growth in xenograft models . The following table summarizes key findings from recent studies:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Xu et al. (2020) | T24T (bladder cancer) | 60 µM | Induced apoptosis via XIAP downregulation |

| Zakova et al. (2020) | Various strains | 128–256 µg/mL | Antimicrobial activity against Staphylococcus aureus |

Antimicrobial Activity

The antimicrobial properties of this compound have also been documented. It demonstrated effectiveness against several bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL for Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Case Studies

- Anticancer Mechanism : A study conducted on human bladder cancer cell lines revealed that treatment with this compound at concentrations of 10 µM and 20 µM led to significant reductions in cell viability and induction of apoptosis through modulation of the FOXO1 signaling pathway .

- Inflammation Model : In a rat model of inflammation, administration of this compound significantly decreased levels of inflammatory markers such as COX-2 and PGE2, highlighting its therapeutic potential in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.